N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a furan ring, a benzofuran ring, and various functional groups, making it a molecule of interest in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction between a furan derivative and an amine group.
Amidation Reaction: The final step involves the amidation of the intermediate compound with a carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials.
Mechanism of Action
The mechanism of action of N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(FURAN-2-YL)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
- N-[4-(THIOPHEN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
Uniqueness
N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of both furan and benzofuran rings, which impart distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C22H18N2O5 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O5/c1-13-15-6-3-4-7-17(15)29-20(13)22(26)23-14-9-10-16(19(12-14)27-2)24-21(25)18-8-5-11-28-18/h3-12H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
HQBCHZPEUKGRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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